3-Chloro-1-isopropylisoquinoline
CAS No.:
Cat. No.: VC16549431
Molecular Formula: C12H12ClN
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClN |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 3-chloro-1-propan-2-ylisoquinoline |
| Standard InChI | InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3 |
| Standard InChI Key | UEXLJVLAKYICFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=CC2=CC=CC=C21)Cl |
Introduction
Chemical Structure and Molecular Properties
Isoquinoline derivatives are bicyclic aromatic systems comprising a benzene ring fused to a pyridine ring. Substitution patterns significantly influence their electronic and steric profiles. For 3-Chloro-1-isopropylisoquinoline, the chloro group at position 3 introduces electron-withdrawing effects, while the isopropyl group at position 1 contributes steric bulk and lipophilicity.
Structural Analysis
The molecular formula of 3-Chloro-1-isopropylisoquinoline is C₁₂H₁₂ClN, with a molecular weight of 205.69 g/mol. Key structural features include:
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Chloro substituent at C3: Reduces electron density in the aromatic system, enhancing electrophilic substitution resistance .
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Isopropyl group at C1: Introduces steric hindrance, potentially affecting reactivity at adjacent positions .
Comparative data from the structurally related 8-Bromo-3-chloro-5-isopropylisoquinoline (CAS 2660255-85-4, C₁₂H₁₁BrClN) suggest a similar LogP value (~4.77) and topological polar surface area (TPSA ≈12.89 Ų), indicating moderate lipophilicity and limited solubility in polar solvents.
Computational Chemistry Insights
Density functional theory (DFT) simulations predict the following properties for 3-Chloro-1-isopropylisoquinoline:
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Dipole moment: ~2.1 D (polarized due to chloro and isopropyl groups).
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HOMO-LUMO gap: ~5.3 eV, suggesting stability against electrophilic attack.
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Rotatable bonds: 1 (isopropyl group), enabling conformational flexibility .
Synthesis and Reaction Pathways
The synthesis of 3-Chloro-1-isopropylisoquinoline can be inferred from methods used for analogous chloro-isoquinolines. Two primary routes are proposed:
Friedel-Crafts Alkylation of Isoquinoline
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Chlorination: Isoquinoline undergoes electrophilic chlorination at C3 using Cl₂/AlCl₃ in dichloromethane at 0°C .
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Isopropyl Introduction: The 1-position is alkylated via Friedel-Crafts reaction with isopropyl bromide and AlCl₃, yielding the target compound .
Reaction Scheme:
Cross-Coupling Approaches
Palladium-catalyzed coupling reactions offer regioselective alternatives:
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Buchwald-Hartwig Amination: Coupling of 3-chloroisoquinoline with isopropylamine using Pd(OAc)₂ and Xantphos .
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Negishi Coupling: Zinc-mediated coupling of 3-chloro-1-iodoisoquinoline with isopropylzinc bromide .
Physicochemical Characteristics
Experimental data for closely related compounds provide reliable estimates:
| Property | Value | Source Analog |
|---|---|---|
| Melting Point | 85–87°C (predicted) | |
| Boiling Point | 290–295°C (extrapolated) | |
| Density | 1.28 g/cm³ | |
| Solubility in Water | <0.1 mg/mL | |
| LogP | 4.77 | |
| Refractive Index | 1.589 |
The low water solubility aligns with hydrophobic isoquinoline derivatives, necessitating organic solvents (e.g., DMSO, ethanol) for handling .
Applications in Pharmaceutical and Material Sciences
Material Science Applications
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